molecular formula C8H8FN3 B13935402 6-Fluoro-1-methyl-1H-benzimidazol-5-amine

6-Fluoro-1-methyl-1H-benzimidazol-5-amine

Katalognummer: B13935402
Molekulargewicht: 165.17 g/mol
InChI-Schlüssel: DZCDJAMXOQNQPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-1-methyl-1H-benzimidazol-5-amine is a heterocyclic compound with the molecular formula C8H8FN3. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom and a methyl group in its structure makes it a unique derivative of benzimidazole, potentially enhancing its biological activity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with a fluorinated aldehyde or ketone under acidic conditions. One common method includes the reaction of 4-fluoro-2-nitroaniline with methylamine, followed by reduction and cyclization to form the benzimidazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-1-methyl-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Fluoro-1-methyl-1H-benzimidazol-5-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Fluoro-1-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Benzimidazol-5-amine: Lacks the fluorine and methyl groups, resulting in different biological activity.

    6-Fluoro-1H-benzimidazol-5-amine: Similar structure but without the methyl group.

    1-Methyl-1H-benzimidazol-5-amine: Similar structure but without the fluorine atom.

Uniqueness

6-Fluoro-1-methyl-1H-benzimidazol-5-amine is unique due to the presence of both fluorine and methyl groups, which enhance its biological activity and stability. The fluorine atom increases its lipophilicity and membrane permeability, while the methyl group can improve its metabolic stability .

Eigenschaften

Molekularformel

C8H8FN3

Molekulargewicht

165.17 g/mol

IUPAC-Name

6-fluoro-1-methylbenzimidazol-5-amine

InChI

InChI=1S/C8H8FN3/c1-12-4-11-7-3-6(10)5(9)2-8(7)12/h2-4H,10H2,1H3

InChI-Schlüssel

DZCDJAMXOQNQPC-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1C=C(C(=C2)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.